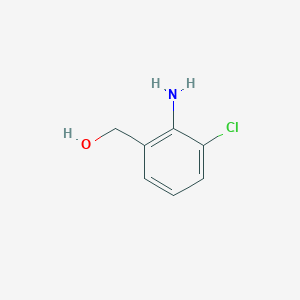
(2-Amino-3-chlorophenyl)methanol
Übersicht
Beschreibung
“(2-Amino-3-chlorophenyl)methanol” is a chemical compound with the molecular formula C7H8ClNO .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact mass of the molecule is 157.0294416 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 157.6 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 296.3±25.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Cytokinin-Oxidase/Dehydrogenase-Hemmung
(2-Amino-3-chlorophenyl)methanol kann als Cytokinin-Oxidase/Dehydrogenase (CKX)-Hemmer eingesetzt werden. CKX-Hemmer spielen in der Landwirtschaft eine wichtige Rolle, indem sie den Abbau von Cytokininen in Pflanzen reduzieren. Dieser Effekt kann den Cytokinin-Spiegel und die Signalübertragung verbessern, was zu einem verbesserten Pflanzenwachstum und Ertrag führt. Die Struktur-Wirkungs-Beziehung der Verbindung kann untersucht werden, um hochspezifische und effiziente CKX-Hemmer zu entwickeln, die für die landwirtschaftliche Forschung und die Anwendungen in der Pflanzengewebekultur wertvoll sind .
Umweltwissenschaften: Viruskonzentration in Abwasser
In den Umweltwissenschaften, insbesondere bei der Untersuchung der Abwasserbehandlung, kann ( this compound ) Teil einer Methode zur Konzentration von Viren sein. Dies ist entscheidend für den Nachweis von Viren in Abwasser, was oft ein zeitaufwendiger und kostspieliger Prozess ist. Die Verbindung könnte an der Entwicklung einfacherer, effizienterer Konzentrationsmethoden beteiligt sein, die die Wirksamkeit nicht beeinträchtigen .
Biotechnologie: Pflanzengewebekultur
Die biotechnologische Anwendung von ( this compound ) umfasst die Verwendung in der Pflanzengewebekultur. Als CKX-Hemmer kann es Cytokinine vor dem Abbau schützen, was für die Förderung der Sprossregeneration in Pflanzengewebekulturen von Vorteil ist. Diese Anwendung ist von Bedeutung für die Gentechnik und das Klonen von Pflanzen .
Chemische Forschung: Molekulare Modellierung
Diese Verbindung kann auch in der chemischen Forschung verwendet werden, insbesondere in Programmen zur molekularen Modellierung wie Amber, GROMACS und Pymol. Diese Programme können beeindruckende Simulationsvisualisierungen erzeugen, und ( this compound ) kann auf seine Wechselwirkungen und sein Verhalten auf molekularer Ebene untersucht werden .
Safety and Hazards
In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(2-amino-3-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHOYQMBAUMKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556741 | |
| Record name | (2-Amino-3-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61487-25-0 | |
| Record name | (2-Amino-3-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



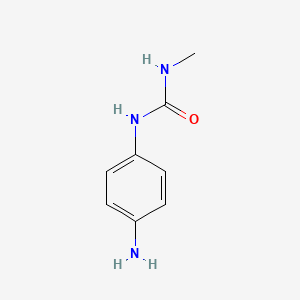

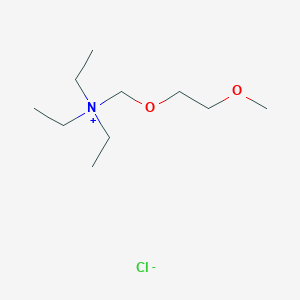

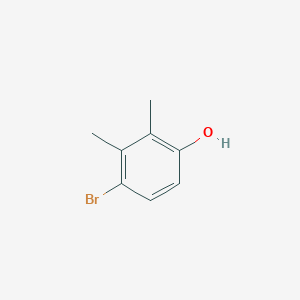
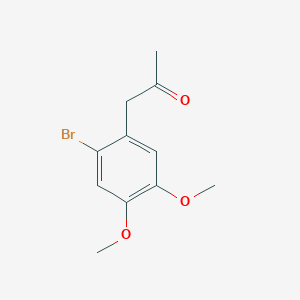


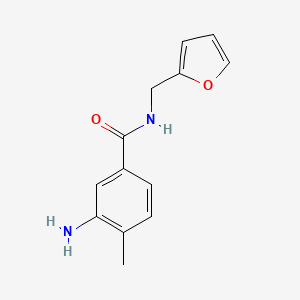
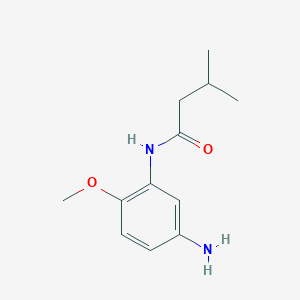
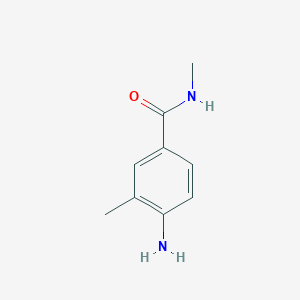
![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)
